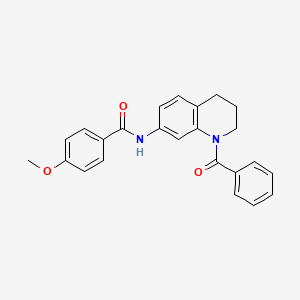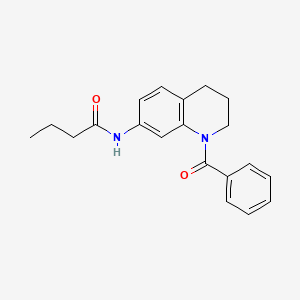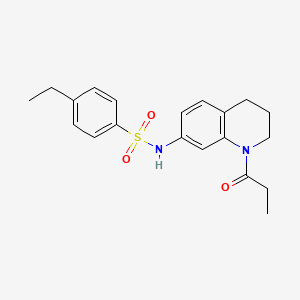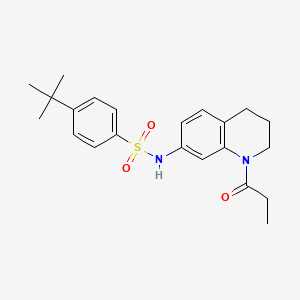
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (abbreviated as N-BzTQM) is an organic compound with a wide range of applications in the scientific community. It is a derivative of tetrahydroquinoline, which is an important class of heterocyclic compounds. N-BzTQM has a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. In addition, it has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is believed to act by inhibiting the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammatory pathways.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammatory pathways. It has also been found to induce apoptosis in cancer cells, and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a useful compound for lab experiments due to its wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities, making it a useful compound for studying these activities. In addition, it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that it is a relatively expensive compound and may not be suitable for large-scale experiments.
Orientations Futures
There are a number of potential future directions for research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide. One potential direction is to investigate the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide in more detail, in order to better understand its biological activities. In addition, further research could be conducted to investigate the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide, such as its use in the treatment of cancer and other diseases. Finally, further research could be conducted to investigate the potential toxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide, in order to ensure its safety for use in humans and animals.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can be synthesized by the reaction of benzoyl chloride and 4-methoxybenzamide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous solution at room temperature. The reaction is catalyzed by the base, which helps to form the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide product. The reaction can be monitored by thin-layer chromatography (TLC) to determine the product purity.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has been studied extensively for its biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. In addition, it has been studied for its ability to inhibit the growth of certain types of cancer cells and to induce apoptosis in cancer cells. It has also been found to have anti-viral activity against HIV-1, influenza A virus, and hepatitis C virus.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-13-10-18(11-14-21)23(27)25-20-12-9-17-8-5-15-26(22(17)16-20)24(28)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDOELUPIWAAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549021.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6549030.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6549033.png)
![4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549038.png)
![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549064.png)
![4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549070.png)
![2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549076.png)
![2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549079.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6549093.png)
![2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549095.png)
![5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549109.png)


